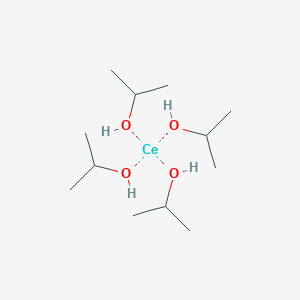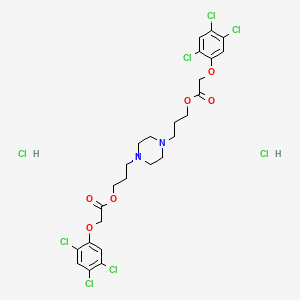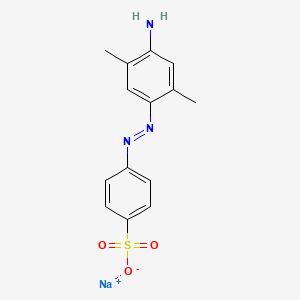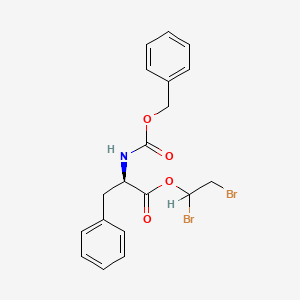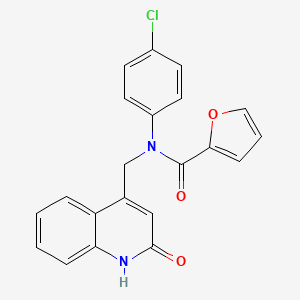
N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a chlorophenyl group, a dihydroquinolinone moiety, and a furan carboxamide structure. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2-oxo-1,2-dihydroquinolin-4-yl intermediate: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Attachment of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the intermediate.
Formation of the furan-2-carboxamide moiety: This can be synthesized through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-N-(quinolin-4-yl)methyl)furan-2-carboxamide
- N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its furan carboxamide moiety, in particular, may offer unique reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C21H15ClN2O3 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-7-9-16(10-8-15)24(21(26)19-6-3-11-27-19)13-14-12-20(25)23-18-5-2-1-4-17(14)18/h1-12H,13H2,(H,23,25) |
Clave InChI |
DCCLUURGPMIXAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)N2)CN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


